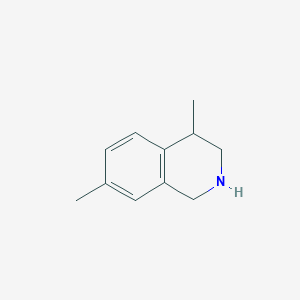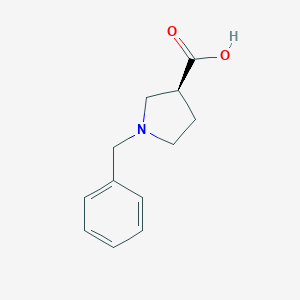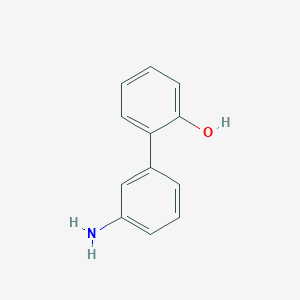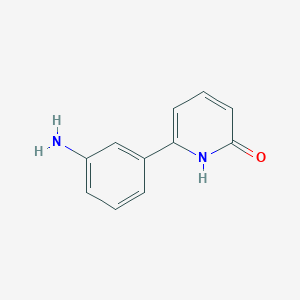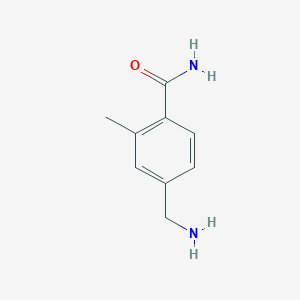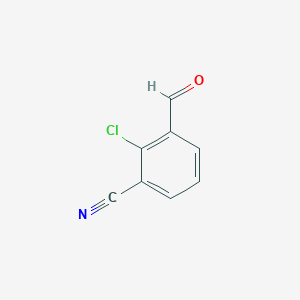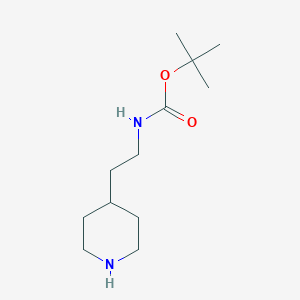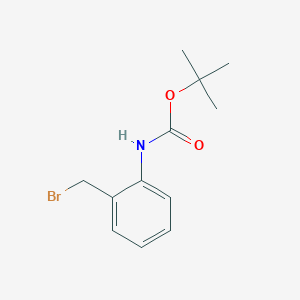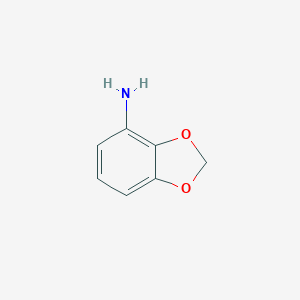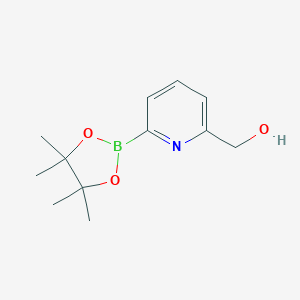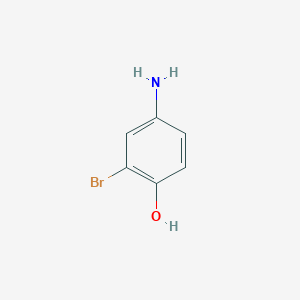![molecular formula C15H28N2O2 B112094 tert-Butyl [4,4'-bipiperidine]-1-carboxylate CAS No. 171049-35-7](/img/structure/B112094.png)
tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Vue d'ensemble
Description
tert-Butyl [4,4’-bipiperidine]-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carboxyl group attached to an alkyl or aryl moiety through an oxygen atom. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Applications De Recherche Scientifique
tert-Butyl [4,4’-bipiperidine]-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions . In biology and medicine, tert-butyl esters are employed in the synthesis of pharmaceutical agents and biologically relevant natural products . The compound’s unique structural properties make it valuable in the development of new drugs and therapeutic agents .
Mécanisme D'action
Target of Action
Related compounds such as tert-butanol have been shown to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This steric congestion can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
For instance, tert-butyl benzoquinone has been shown to have potent activity against Staphylococcus aureus biofilms in vitro .
Action Environment
It’s known that the tert-butyl group can be used in various environments due to its steric congestion and conformational rigidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl esters, including tert-Butyl [4,4’-bipiperidine]-1-carboxylate, can be achieved through various methods. One efficient method involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acid activators . Another approach is the use of tert-butyl hydroperoxide, which facilitates Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot under metal-free conditions . Additionally, the use of tert-butylating agents such as di-tert-butyl dicarbonate (Boc2O) has been reported .
Industrial Production Methods: Industrial production of tert-butyl esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as reaction, purification, and distillation to isolate the desired product. The use of catalysts and specific reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl [4,4’-bipiperidine]-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its stability against nucleophiles and reducing agents, making it a valuable protecting group in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include strong acids, bases, and oxidizing agents. For example, the oxidation of tert-butyl groups can be achieved using hydrogen peroxide in the presence of a manganese catalyst . Substitution reactions often involve the use of nucleophiles such as halides or amines .
Major Products Formed: The major products formed from the reactions of tert-butyl esters depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield primary alcohols, while substitution reactions can produce a variety of substituted esters and amides .
Comparaison Avec Des Composés Similaires
tert-Butyl [4,4’-bipiperidine]-1-carboxylate can be compared with other similar compounds, such as tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines . These compounds share the tert-butyl group, which imparts similar steric and electronic properties. the unique structural features of tert-Butyl [4,4’-bipiperidine]-1-carboxylate, such as the bipiperidine core, distinguish it from other tert-butyl esters and contribute to its specific applications and reactivity .
Similar Compounds
- tert-Butyl alcohol
- tert-Butyl bromide
- tert-Butyl chloride
- tert-Butyl hydroperoxide
- tert-Butyl isocyanide
Propriétés
IUPAC Name |
tert-butyl 4-piperidin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBLCVCQKXTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471831 | |
| Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171049-35-7 | |
| Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-BIPIPERIDINE, 1-BOC PROTECTED | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

